molecular formula C10H11ClN2 B2521944 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile CAS No. 15190-07-5

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile

Cat. No.: B2521944
CAS No.: 15190-07-5
M. Wt: 194.66
InChI Key: DAOSLFYYPSHQRU-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile is an organic compound that features a chlorinated phenyl group, a dimethylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile typically involves the reaction of 2-chlorobenzyl chloride with dimethylamine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Base catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, ensuring efficient mixing, temperature control, and purification processes. Techniques such as continuous flow reactors might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as acting as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-2-(methylamino)acetonitrile: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile: Similar structure but with a bromine atom instead of a chlorine atom.

    2-(2-Chlorophenyl)-2-(dimethylamino)acetamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-(dimethylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOSLFYYPSHQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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